3-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one
Overview
Description
The compound “3-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one” is a type of heterocyclic organic compound . It has been used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .Scientific Research Applications
Synthesis and Antimicrobial Activities
- Bektaş et al. (2007) explored the synthesis of new 1,2,4-triazole derivatives, including compounds with structural similarities to 3-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one. These compounds showed good to moderate antimicrobial activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer and Antitumor Activities
- Gul et al. (2019) synthesized new Mannich bases with piperazines, exhibiting cytotoxic/anticancer and carbonic anhydrase inhibitory effects. This study suggests the potential of such compounds in cancer treatment (Gul, Tuğrak, Gul, Mazlumoglu, Sakagami, Gulcin, & Supuran, 2019).
- Hakobyan et al. (2020) discussed the synthesis of piperazine-based tertiary amino alcohols and their dihydrochlorides, examining their effects on tumor DNA methylation, which is critical in cancer research (Hakobyan, Hovasyan, Nersesyan, Agaronyan, Danielyan, Panosyan, Gevorgyan, & Oganesyan, 2020).
Synthesis and Characterization for Drug Design
- Grijalvo et al. (2015) reported the synthesis of a compound structurally related to this compound, providing insights into its potential applications in drug design through detailed NMR and mass spectrometry analysis (Grijalvo, Nuñez, & Eritja, 2015).
Neuropharmacological Applications
- Malawska et al. (2002) investigated a series of compounds with the 3-(4-arylpiperazin-1-yl)propyl moiety, similar to the target compound, for their antiarrhythmic and antihypertensive effects, suggesting potential neuropharmacological applications (Malawska, Kulig, Filipek, Sapa, Maciag, Zygmunt, & Antkiewicz-Michaluk, 2002).
Molecular Docking and Structural Analysis
- Lv et al. (2019) performed molecular docking studies to explore the anti-bone cancer activity of a heterocyclic compound with structural elements similar to the target compound. This type of analysis is crucial for understanding the interaction of such compounds with biological targets (Lv, Zhang, Wang, Pan, & Liu, 2019).
Future Directions
The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Future research could focus on the synthesis of novel derivatives of “3-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one” and their potential applications in various fields.
Mechanism of Action
Target of Action
It is known that similar compounds, such as piperazine derivatives, have a wide range of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
It is known that similar compounds, such as piperazine derivatives, can act as dopamine and serotonin antagonists .
Biochemical Pathways
Similar compounds, such as piperazine derivatives, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which predicts good absorption or permeation .
Result of Action
Similar compounds, such as piperazine derivatives, have been found to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Similar compounds are often stored in specific conditions to maintain their stability .
Properties
IUPAC Name |
3-amino-1-[4-(2-methoxyethyl)piperazin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-15-9-8-12-4-6-13(7-5-12)10(14)2-3-11/h2-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBKUHJRZDMLIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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